3-Amino-4-methylcyclopentan-1-ol

Description

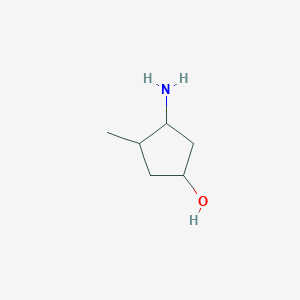

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

3-amino-4-methylcyclopentan-1-ol |

InChI |

InChI=1S/C6H13NO/c1-4-2-5(8)3-6(4)7/h4-6,8H,2-3,7H2,1H3 |

InChI Key |

WWEDFHAIBZNGMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC1N)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 3 Amino 4 Methylcyclopentan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for Cyclopentane (B165970) Amino Alcohol Scaffolds

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgquora.com For a molecule like 3-Amino-4-methylcyclopentan-1-ol, several disconnection strategies can be envisioned.

A primary approach involves functional group interconversion (FGI) followed by disconnection of the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This leads back to a cyclopentane core with electrophilic centers, suggesting precursors such as a protected amino-epoxide or a halohydrin. A more fundamental disconnection strategy targets the cyclopentane ring itself, breaking it down to reveal simpler acyclic precursors that can be cyclized.

Key retrosynthetic disconnections for the this compound scaffold can lead to strategic precursors:

Disconnection of C-N and C-O bonds: This common strategy simplifies the target to a basic carbocyclic frame. This points towards key intermediates like 3-methylcyclopentanone (B121447) or 4-methylcyclopent-2-en-1-one, which can be functionalized.

Intramolecular Cyclization: An alternative approach involves disconnecting the cyclopentane ring to design an acyclic precursor. For instance, a precursor with appropriately placed functional groups could undergo an intramolecular aldol (B89426) reaction or a ring-closing metathesis to form the five-membered ring.

Chiral Pool Starting Materials: A powerful strategy involves starting from a naturally occurring chiral molecule, such as a sugar or an amino acid, where the stereochemistry is already set. mdpi.comnih.gov This approach can significantly simplify the challenge of controlling stereocenters. For example, derivatives of D-mannose or D-galactose have been used to synthesize polyhydroxylated cyclopentane β-amino acids. nih.gov

Development of Stereoselective Synthetic Routes

The presence of multiple stereocenters in this compound necessitates highly controlled stereoselective reactions. The development of synthetic routes that can selectively produce a single desired stereoisomer is a major focus of modern organic synthesis.

Enantioselective Total Synthesis Approaches

Achieving enantioselectivity in the synthesis of complex molecules like substituted aminocyclopentanols is a significant challenge. While a specific total synthesis for this compound is not extensively documented, several powerful enantioselective methods developed for analogous structures can be applied.

One of the most effective strategies is to begin with a chiral starting material (chiral pool synthesis). For instance, the synthesis of aminocyclopentitols, which are structurally related to the target molecule, has been achieved starting from sugars or other naturally occurring chiral compounds. mdpi.comnih.gov This approach embeds chirality into the molecule from the outset.

Alternatively, asymmetric reactions can be employed to create the chiral centers. Key methodologies include:

Asymmetric Aldol Reactions: The enantioselective synthesis of a cyclopentanedicarboxylic amino acid, a rigid analog of L-glutamic acid, was achieved using sequential aldol-based carbon-carbon bond-forming reactions as the key steps. nih.govresearchgate.net

Stereoselective Amination: The direct and stereoselective installation of a nitrogen functional group onto an inert C-H bond is a modern and efficient strategy. nih.gov Electrocatalytic methods have been developed for the stereoselective synthesis of diverse amino alcohols from serine-derived chiral acids. nih.gov Photochemical conversion of pyridinium (B92312) salts to form bicyclic vinyl aziridines, which can then be opened by nucleophiles, is another route to aminocyclopentitols. mdpi.com This method allows for the controlled introduction of an amino group and other functionalities onto a cyclopentene (B43876) ring. mdpi.com

These methodologies provide a framework for the potential enantioselective synthesis of this compound, likely starting from a chiral precursor or by employing a key asymmetric transformation to set the stereochemistry.

Diastereoselective Control in Ring Formation and Functionalization

Once the cyclopentane ring is formed, controlling the relative stereochemistry of the substituents (diastereoselectivity) is crucial. For this compound, this means controlling the cis/trans relationship between the hydroxyl, amino, and methyl groups.

Several strategies are employed to achieve diastereoselective control:

Substrate-Directed Reactions: An existing stereocenter in the substrate can direct the approach of a reagent, leading to the preferential formation of one diastereomer. For example, the reduction of a ketone on a chiral cyclopentane ring often proceeds with high diastereoselectivity due to steric hindrance from existing substituents.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.

Stereoselective Cyclization Reactions: The stereochemistry of the final product can be controlled during the ring-forming step itself. For example, 1,3-oxazinan-6-ones have been used in enolate reactions to produce substituted products with excellent trans diastereoselectivity, which can then be converted to β-amino acids. nih.govresearchgate.net

A notable example is the synthesis of highly functionalized cyclohexanones via a cascade double Michael addition, which proceeds with complete diastereoselectivity in many cases. researchgate.net Similar principles can be applied to the synthesis of substituted cyclopentanes. The synthesis of vicinal amino alcohols often starts from amino acids, where the inherent chirality is leveraged to control the formation of new stereocenters. mdpi.com

Kinetic Resolution Methodologies for Enantiopure this compound

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), kinetic resolution is a powerful technique to separate them. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster and is converted into a new product, while the unreacted, slower-reacting enantiomer is recovered in high enantiomeric purity.

Common kinetic resolution strategies applicable to amino alcohols include:

Enzymatic Acylation: Lipases are widely used enzymes for the kinetic resolution of alcohols and amines. In the presence of an acyl donor (like an acid anhydride), a lipase (B570770) can selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

Chemical Catalysis: Chiral acyl-transfer catalysts can also be used to achieve kinetic resolution through enantioselective acylation. researchgate.net Additionally, chiral catalysts have been developed for the kinetic resolution of racemic amines through acylation with N-protected amino acid esters. researchgate.net

The effectiveness of a kinetic resolution is measured by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. Higher 's' values indicate better separation.

| Method | Catalyst/Enzyme | Type of Resolution | Selectivity (s) | Reference |

| Acylation | Lipase | Enzymatic | Often high (s > 50) | researchgate.net |

| Acylation | Chiral Acyl-Transfer Catalyst | Chemical | Varies with catalyst and substrate | researchgate.net |

| Acylation | N-protected Amino Acid Esters | Chemical | Dependent on solvent and reagents | researchgate.net |

Synthesis of Precursor Molecules and Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursor molecules. Based on the retrosynthetic analysis, two particularly important intermediates are 3-methylcyclopentanone and 4-methylcyclopent-2-en-1-one.

3-Methylcyclopentanone: This ketone is a versatile precursor for introducing the amino and hydroxyl groups.

One innovative synthesis involves the hydrogenation and rearrangement of 5-hydroxymethylfurfural, a biomass-derived platform chemical, using a supported precious metal catalyst (e.g., Pt, Pd, or Ru on a support like silica (B1680970) or alumina) in water. google.com This method is environmentally friendly and can achieve high conversion and selectivity. google.com

Physical and chemical properties of 3-methylcyclopentanone are well-documented. nih.govsigmaaldrich.com

4-Methylcyclopent-2-en-1-one and related enones: These α,β-unsaturated ketones are excellent substrates for conjugate addition reactions to introduce the amino group, followed by reduction of the ketone to the alcohol.

3-Methylcyclopent-2-en-1-one can be synthesized via an intramolecular aldol condensation of 2,5-hexanedione (B30556) under basic conditions (e.g., using CaO or NaOH). chemicalbook.comchemicalbook.com

The properties of 4-methylcyclopent-2-en-1-one have also been characterized. nih.gov

| Precursor | Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

| 3-Methylcyclopentanone | 5-Hydroxymethylfurfural | H₂, Pt/ZSM-5 catalyst, Water, 150°C, 5 MPa | >75% selectivity | google.com |

| 3-Methylcyclopent-2-en-1-one | 2,5-Hexanedione | CaO, Water, 150°C | 98% | chemicalbook.com |

| 3-Methylcyclopent-2-en-1-one | 2,5-Hexanedione | 1% w/v NaOH | --- | chemicalbook.com |

Novel Synthetic Transformations and Cascade Reactions Yielding the this compound Framework

The construction of the this compound core can be envisioned through several innovative synthetic transformations and cascade reactions. These methods aim to build the cyclopentane ring and install the required functional groups in a convergent and stereocontrolled manner.

One potential approach involves the asymmetric synthesis of a 3,4-disubstituted cyclopentanone (B42830) intermediate . A practical route to chiral 3,4-disubstituted cyclopentanones has been described, which could be adapted for the synthesis of a precursor to this compound. nih.govacs.orgresearchgate.net This strategy utilizes an asymmetric molybdenum-catalyzed alkylation to set the first stereocenter, followed by a copper-catalyzed intramolecular diastereoselective cyclopropanation to establish the second. nih.govacs.orgresearchgate.net A subsequent one-pot ring-opening, deprotection, hydrolysis, and decarboxylation sequence would then yield the desired cyclopentanone. nih.govacs.orgresearchgate.net For the synthesis of a 3-amino-4-methylcyclopentanone precursor, this could involve the alkylation with a methyl-containing fragment and subsequent functional group manipulations to introduce the amino group.

Another promising strategy is the use of conjugate addition reactions to a substituted cyclopentenone . The synthesis of cyclopentenone derivatives can be achieved through various methods, including the Nazarov cyclization and Pauson-Khand reaction. organic-chemistry.org Specifically, the synthesis of 4-methylcyclopentenone derivatives has been reported, which could serve as key starting materials. google.com A nucleophilic conjugate addition of an amine or an amine equivalent to a 4-methyl-substituted cyclopentenone would establish the C3-N bond. wikipedia.org Subsequent stereoselective reduction of the ketone would then furnish the desired this compound. The stereochemical outcome of both the conjugate addition and the reduction steps would be critical in determining the final stereoisomer obtained.

Cascade reactions offer an elegant and efficient way to construct complex molecular architectures in a single operation. A multi-component cascade reaction involving aldehydes, 3-arylisoxazol-5(4H)-ones, and 3-aminocyclohex-2-en-1-ones has been shown to produce highly substituted nitrogen-containing heterocycles. researchgate.net While not directly yielding a cyclopentane, the principles of this Knoevenagel/Michael-addition/cyclization/ring-opening cascade could inspire the design of a similar sequence starting with appropriate precursors to form the this compound framework. For instance, a tandem conjugate addition-intramolecular Horner-Wadsworth-Emmons olefination has been used to synthesize cyclopentene[c]chroman-2-ones, demonstrating the feasibility of annulation strategies to build cyclopentene rings. core.ac.uk

Furthermore, enzymatic cascade reactions are emerging as powerful tools for the synthesis of chiral amines and amino alcohols. researchgate.netnih.gov A sequential cascade system combining ene-reductases and transaminases has been successfully employed to generate enantiomerically pure substituted cyclohexanes. researchgate.net This biocatalytic approach could be adapted for the synthesis of chiral this compound, starting from a suitable unsaturated precursor. The use of engineered enzymes can offer high stereoselectivity and operate under mild reaction conditions. nih.gov

Catalytic Approaches in the Synthesis of this compound and its Stereoisomers

Catalysis plays a pivotal role in controlling the stereochemistry during the synthesis of complex molecules like this compound. Both metal-based and organocatalytic approaches can be employed to achieve high levels of diastereo- and enantioselectivity.

Asymmetric metal catalysis is a cornerstone of modern organic synthesis. In the context of the strategies discussed above, several catalytic steps are crucial:

Asymmetric Alkylation: Molybdenum-catalyzed asymmetric allylic alkylation can be used to introduce one of the stereocenters with high enantioselectivity. nih.govacs.orgresearchgate.net

Intramolecular Cyclopropanation: Copper catalysts are effective in controlling the diastereoselectivity of intramolecular cyclopropanation reactions to form the cyclopentane ring. nih.govacs.orgresearchgate.net

Asymmetric Hydrogenation: The reduction of a ketone or an enamine intermediate can be achieved with high stereoselectivity using chiral rhodium or ruthenium catalysts. For example, rhodium complexes with chiral ligands like BINAP have been used for the asymmetric conjugate addition of arylboronic acids to enones. wikipedia.org

Palladium Catalysis: Palladium-catalyzed reactions are versatile for C-C and C-N bond formation. For instance, the asymmetric synthesis of chiral cycloalkenone derivatives can be achieved via palladium-catalyzed oxidative desymmetrization of meso-dibenzoates. rsc.org

Organocatalysis provides a complementary approach to metal catalysis, often utilizing small organic molecules to catalyze stereoselective transformations.

Enamine and Iminium Catalysis: Chiral secondary amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones through the formation of chiral enamines or iminium ions. wikipedia.org This approach could be used to introduce the amino group or a precursor stereoselectively.

Brønsted Acid and Base Catalysis: Chiral Brønsted acids and bases can be effective in a variety of transformations, including Michael additions and aldol reactions, which could be key steps in the construction of the cyclopentane ring. researchgate.net

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be employed for the asymmetric alkylation of pronucleophiles, offering a method to introduce the methyl group with stereocontrol.

The choice of catalyst and reaction conditions is paramount in directing the synthesis towards a specific stereoisomer of this compound. A summary of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Reaction Type | Catalyst Class | Potential Application in Synthesis |

| Asymmetric Metal Catalysis | Allylic Alkylation | Molybdenum Complexes | Introduction of the C4-methyl group with stereocontrol. |

| Cyclopropanation | Copper Complexes | Diastereoselective formation of the cyclopentane ring. | |

| Conjugate Addition | Rhodium-BINAP | Asymmetric introduction of the amino or a precursor group. | |

| Oxidative Desymmetrization | Palladium Complexes | Synthesis of chiral cyclopentenone precursors. | |

| Organocatalysis | Conjugate Addition | Chiral Amines | Stereoselective addition of an amine to an enone. |

| Michael Addition | Chiral Brønsted Acids/Bases | Formation of C-C or C-N bonds with stereocontrol. | |

| Biocatalysis | Reductive Amination | Transaminases | Stereoselective conversion of a ketone to an amine. |

| Desymmetrization | Ene-reductases | Asymmetric reduction of an unsaturated precursor. |

Elucidation of Stereochemical Features and Conformational Landscape of 3 Amino 4 Methylcyclopentan 1 Ol

Determination of Absolute Configuration of All Stereoisomers

The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms. wikipedia.org For 3-Amino-4-methylcyclopentan-1-ol, which possesses three chiral centers at carbons 1, 3, and 4, there are 2³ = 8 possible stereoisomers. The designation of each chiral center as either R (Rectus) or S (Sinister) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org

For example, the synthesis of a related compound, (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, was achieved from a chirally-pure Vince lactam, demonstrating a method to obtain a specific stereoisomer. nih.gov A similar approach could be envisioned for the synthesis of specific stereoisomers of this compound.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C1 | Configuration at C3 | Configuration at C4 |

|---|---|---|---|

| 1 | R | R | R |

| 2 | R | R | S |

| 3 | R | S | R |

| 4 | R | S | S |

| 5 | S | R | R |

| 6 | S | R | S |

| 7 | S | S | R |

Establishment of Relative Configuration via Advanced Spectroscopic and X-ray Diffraction Techniques

The relative configuration describes the arrangement of different stereocenters within the same molecule. This can be determined using a variety of advanced analytical techniques.

X-ray Diffraction: Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional structure of a molecule, including the relative and absolute configurations of all chiral centers. wikipedia.orgresearchgate.net For this compound, obtaining a suitable crystal of a single stereoisomer would allow for the unambiguous assignment of the relative orientations of the hydroxyl, amino, and methyl groups on the cyclopentane (B165970) ring. For instance, a study on a different cyclic compound, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, successfully used X-ray diffraction to determine its crystal structure. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the relative stereochemistry of organic molecules. thieme-connect.de Key NMR parameters used for this purpose include:

Nuclear Overhauser Effect (NOE): NOE correlations provide information about the through-space proximity of protons. By observing which protons are close to each other, the relative stereochemistry can be inferred.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. organicchemistrydata.org This relationship can be used to determine the relative orientation (cis or trans) of substituents on a ring. For example, typical trans coupling constants on a cyclopentanone (B42830) ring are around 12 Hz, while cis coupling constants are around 7.5 Hz. researchgate.net

A J-based configurational analysis (JBCA) can be a reliable method for determining the relative configuration of 1,2- and 1,3-disubstituted systems by comparing experimental coupling constants with theoretical estimations for all possible rotamers. nih.gov

Detailed Conformational Analysis of the Cyclopentane Ring and Substituents

The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist (or half-chair) forms. The substituents on the ring will influence the preferred conformation to minimize steric strain.

NMR Spectroscopy: As mentioned previously, NMR coupling constants and NOE data are invaluable for experimental conformational analysis. organicchemistrydata.orgorganicchemistrydata.org The observed coupling constants can be used to estimate the dihedral angles between adjacent protons, which in turn provides information about the puckering of the cyclopentane ring and the preferred orientation of the substituents. organicchemistrydata.org NOE experiments can further confirm the spatial relationships between protons on the ring and its substituents, helping to build a detailed conformational model. thieme-connect.de

Infrared (IR) Spectroscopy: Intramolecular hydrogen bonding, which can significantly influence conformation, can be detected by IR spectroscopy. ruc.dk The presence of a broad O-H or N-H stretching band at a lower frequency than expected for a free hydroxyl or amino group can indicate the formation of an intramolecular hydrogen bond. nih.gov

Potential Energy Surface (PES) Mapping: Computational methods can be used to map the potential energy surface of the molecule, identifying the lowest energy (most stable) conformations. wayne.edursc.org By calculating the energies of various possible envelope and twist conformations with different substituent orientations, the preferred conformation can be predicted. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the conformational landscape of this compound. These simulations model the movement of atoms over time, allowing for the exploration of different conformations and the transitions between them. This can reveal the relative populations of different conformers and the flexibility of the cyclopentane ring.

Influence of Intramolecular Interactions (e.g., Hydrogen Bonding) on Stereochemistry and Conformation

The formation of an intramolecular hydrogen bond would create a pseudo-six-membered ring, which can significantly restrict the conformational flexibility of the cyclopentane ring and lock it into a preferred conformation. nih.gov The strength of this hydrogen bond would depend on the relative stereochemistry of the hydroxyl and amino groups. For example, a cis-1,3-arrangement of the hydroxyl and amino groups would likely favor the formation of a strong intramolecular hydrogen bond. ruc.dk

Computational studies, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the strength of such intramolecular hydrogen bonds. nih.gov Experimental evidence for intramolecular hydrogen bonding can be obtained from IR spectroscopy, as discussed earlier, and from the chemical shifts of the OH and NH protons in NMR spectra. ruc.dk

Reactivity Profiles and Functional Group Interconversions of 3 Amino 4 Methylcyclopentan 1 Ol

Chemoselective Transformations of the Amino Group

The amino group in 3-Amino-4-methylcyclopentan-1-ol is a primary amine, which is generally more nucleophilic than the hydroxyl group. This inherent difference in reactivity allows for selective modifications of the nitrogen atom.

Acylation: The selective N-acylation of amino alcohols is a common transformation. nih.gov Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, acylation reactions with reagents like acyl chlorides or anhydrides will preferentially form an amide bond. nih.gov To achieve selective O-acylation, the amino group must first be protected, or specific reaction conditions that favor O-acylation must be employed, such as conducting the reaction under acidic conditions. beilstein-journals.orgresearchgate.net For instance, the use of trifluoroacetic acid can facilitate chemoselective O-acylation of hydroxyamino acids. beilstein-journals.org

Alkylation: The amino group can be selectively alkylated using various alkylating agents. Methods for the chemoselective N-alkylation of amino alcohols have been developed, for instance, using alcohols as alkylating reagents under mild conditions. rsc.org This allows for the introduction of one or more alkyl groups onto the nitrogen atom without significant etherification of the hydroxyl group.

Table 1: Examples of Chemoselective Transformations of the Amino Group

| Transformation | Reagent/Conditions | Product Functional Group |

| Acylation | Acyl chloride or anhydride | Amide |

| Alkylation | Alcohol, mild conditions | Secondary or Tertiary Amine |

Regioselective Reactions of the Hydroxyl Group

The hydroxyl group in this compound is a primary alcohol, which influences its reactivity. Selective reactions at the hydroxyl group typically require the prior protection of the more reactive amino group.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. To ensure regioselectivity, the amino group is usually protected, for example, as a carbamate. Following protection, standard esterification protocols can be applied. As mentioned earlier, direct O-acylation in the presence of an unprotected amino group can be achieved under acidic conditions. beilstein-journals.orgresearchgate.net

Etherification: The formation of an ether from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Again, protection of the amino group is a prerequisite for achieving high yields of the desired O-alkylated product.

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. ambeed.com The choice of oxidizing agent determines the outcome. Reagents like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde stage, while stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid will lead to the corresponding carboxylic acid. ambeed.com

Table 2: Examples of Regioselective Reactions of the Hydroxyl Group (with Amino Group Protection)

| Transformation | Reagent/Conditions | Product Functional Group |

| Esterification | Carboxylic acid/derivative | Ester |

| Etherification | Alkyl halide, base | Ether |

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde |

| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO4) | Carboxylic Acid |

Reactivity and Modifications of the Cyclopentane (B165970) Carbon Skeleton

The cyclopentane ring in this compound is a saturated carbocyclic framework and is generally unreactive towards many common chemical transformations under standard conditions. Modifications to the cyclopentane skeleton would typically require more forcing conditions or the introduction of unsaturation. For instance, elimination reactions could introduce a double bond into the ring, which could then undergo further reactions. However, specific studies detailing modifications of the cyclopentane ring in this particular molecule are not prevalent in the available literature. Research on related cyclopentane derivatives, such as (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, shows that the cyclopentane ring can be a scaffold for designing enzyme inactivators, indicating its importance in the spatial arrangement of functional groups. nih.govnih.gov

Stereochemical Outcome and Diastereoselectivity in Chemical Transformations

This compound possesses multiple stereocenters, meaning it can exist as several stereoisomers. The specific stereochemistry of the starting material will significantly influence the stereochemical outcome of its reactions.

When new stereocenters are formed during a reaction, the existing stereocenters can direct the approach of the incoming reagents, leading to diastereoselectivity. For example, in the reduction of a ketone derived from the oxidation of the hydroxyl group, the approach of a hydride reagent could be sterically hindered by the methyl group and the (protected) amino group, leading to the preferential formation of one diastereomer of the resulting alcohol. The relative stereochemistry of the substituents on the cyclopentane ring (cis or trans) will play a crucial role in determining the facial selectivity of such reactions. Detailed stereochemical studies would be necessary to predict and confirm the exact diastereomeric ratios for specific transformations.

Mechanistic Investigations of Key Reaction Pathways

While specific mechanistic studies for reactions of this compound are not widely published, the mechanisms of the individual functional group transformations are well-established in organic chemistry.

Acylation of the amino group proceeds via nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by elimination of a leaving group.

Esterification of the hydroxyl group (under acidic conditions, for example) involves protonation of the carboxylic acid to activate it towards nucleophilic attack by the alcohol.

Oxidation of the alcohol with chromium(VI) reagents involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of a proton and the chromium species to form the carbonyl group. ambeed.com

Mechanistic investigations of related compounds, such as mechanism-based inactivators of enzymes like GABA aminotransferase, have been conducted. nih.govnih.gov These studies often involve detailed computational and experimental analyses to understand how the molecule interacts with the enzyme's active site and the subsequent chemical transformations that lead to inactivation. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Methylcyclopentan 1 Ol

Quantum Chemical Studies of Electronic Structure and Bonding (e.g., DFT, Ab Initio)

There are no specific studies available that detail the electronic structure and bonding of 3-Amino-4-methylcyclopentan-1-ol using methods like Density Functional Theory (DFT) or ab initio calculations. Such studies would typically provide valuable information on molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule, but this information is not present in the current body of scientific literature.

Prediction of Spectroscopic Parameters from First Principles

Similarly, the prediction of spectroscopic parameters, such as NMR and IR spectra, from first principles for this compound has not been documented. Theoretical spectroscopy is a powerful tool for complementing experimental data and aiding in the structural elucidation of compounds. However, no such theoretical data has been published for this particular aminocyclopentanol derivative.

Analysis of Reaction Mechanisms and Transition States Involving this compound

Investigations into the reaction mechanisms and the characterization of transition states involving this compound are also absent from the scientific record. While research exists on the mechanisms of related compounds, such as the inactivation of enzymes by cyclopentane (B165970) derivatives, these findings cannot be directly extrapolated to the title compound without dedicated computational studies.

Solvation Effects and Intermolecular Interactions (e.g., Hydrogen Bonding, Host-Guest Complexes)

Detailed computational analyses of solvation effects and the specific intermolecular interactions of this compound, including hydrogen bonding patterns and potential host-guest complex formation, have not been published. Understanding these interactions is crucial for predicting the compound's behavior in various chemical environments.

Derivatization and Design of Advanced Molecular Scaffolds Based on 3 Amino 4 Methylcyclopentan 1 Ol

Synthesis of Structurally Related Analogs and Homologs

The synthesis of analogs and homologs of 3-amino-4-methylcyclopentan-1-ol allows for the systematic exploration of structure-activity relationships. By modifying the substituents, ring size, and stereochemistry, chemists can fine-tune the properties of the resulting molecules for specific applications.

One notable area of research has been the synthesis of aminocyclopentanecarboxylic acid analogs. For instance, (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid has been synthesized and identified as a potent inactivator of GABA-AT, being 9.8 times more efficient than its precursor, CPP-115. google.com The synthesis of this and related compounds often starts from chiral precursors like ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one) to ensure the correct stereochemistry. google.com Another synthetic approach involves converting ethyl-cyclopent-3-ene-carboxylate to (3R,4S)-ethyl-3-((tert-butoxycarbonyl)amino)-4-(hydroxy)cyclopentane carboxylate, which is then further elaborated. google.com

Furthermore, difluoromethylene analogues have been synthesized and shown to act as irreversible inhibitors of human ornithine aminotransferase (hOAT), a potential target for hepatocellular carcinoma. nih.gov The synthesis of these analogs, such as (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, involves multiple steps including the introduction of the difluoromethylene group and subsequent functional group manipulations. nih.gov

Homologs with a six-membered ring, such as 3-amino-4-methylcyclohexan-1-ol, have also been synthesized, expanding the library of available chiral building blocks. nih.gov The table below summarizes some of the synthesized analogs and homologs.

| Compound Name | Starting Material | Key Synthetic Step | Application/Significance |

| (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid | ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one) | Conversion to various intermediates | Potent GABA-AT inactivator |

| (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid | Chirally-pure Vince lactam | Introduction of difluoromethylene group | Selective and potent hOAT inhibitor |

| 3-amino-4-methylcyclohexan-1-ol | Not specified | Not specified | Chiral building block |

Exploration of this compound as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound makes it an excellent chiral building block for the asymmetric synthesis of more complex molecules. Its stereocenters can direct the formation of new stereocenters, enabling the construction of intricate three-dimensional structures with high stereocontrol.

For example, cyclopentane (B165970) derivatives are key components in various biologically active compounds, including prostaglandins (B1171923) and nucleoside analogs. The use of chiral cyclopentane-based building blocks is crucial for the synthesis of these molecules in their enantiomerically pure forms. A new asymmetric approach to a key synthetic building block for cis-1,2-disubstituted five-membered ring derivatives has been developed, highlighting the importance of such chiral synthons. nih.gov This approach allows for remarkable control over the absolute and relative configuration of three stereocenters. nih.gov

The synthesis of preclavulone A, an intermediate in the biosynthesis of clavulones, demonstrates the utility of such chiral building blocks. nih.gov Similarly, chemo-enzymatic methods have been employed to prepare optically active nitroalcohols, which serve as versatile building blocks for various non-natural amino acids and amino alcohols. mdpi.comresearchgate.net

Development as a Chiral Ligand or Organocatalyst for Asymmetric Transformations

The amino and hydroxyl groups of this compound and its derivatives can coordinate to metal centers, making them suitable for use as chiral ligands in asymmetric catalysis. These ligands can create a chiral environment around the metal, influencing the stereochemical outcome of a reaction and leading to the preferential formation of one enantiomer of the product.

Amino acids and peptides, which share functional similarities with this compound, have been successfully used as chiral ligands for transition metal-catalyzed reactions. mdpi.com For instance, titanium complexes with Schiff base peptide ligands have been used in the Ti-catalyzed addition of cyanide to imines, achieving high reactivity and enantioselectivity. mdpi.com Similarly, copper-catalyzed asymmetric conjugate additions of alkylzinc reagents to cyclic enones have been promoted by peptide-based chiral phosphine (B1218219) ligands. mdpi.com

While direct applications of this compound as a ligand are not extensively detailed in the provided search results, the principles demonstrated with similar structures underscore its potential in this area. The development of chiral catalysts from readily available biomolecules and their synthetic analogs is a significant area of research. mdpi.com

Incorporation into Polycyclic and Heterocyclic Systems

The cyclopentane ring of this compound can serve as a scaffold for the construction of more complex polycyclic and heterocyclic systems. The functional groups on the ring provide handles for annulation reactions, where additional rings are fused onto the existing cyclopentane framework.

For instance, a key building block for cyclopentanoids, (+)-(3aR,4R,6aS)-4-(hydroxymethyl)-3a,4-dihydro-3H-cyclopenta[b]furan-2(6aH)-one, is a bicyclic lactone derived from a cyclopentane precursor. nih.gov The synthesis of this hydroxylactone was achieved through a 6-exo-trig atom-transfer radical cyclization, demonstrating the formation of a fused heterocyclic system. nih.gov This building block is valuable for the synthesis of various natural products. nih.gov

The incorporation of the this compound motif into such fused systems can lead to novel molecular architectures with potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4-methylcyclopentan-1-ol, and how can purity be validated?

- Methodology :

- Synthesis : Adapt protocols from cyclopentanol derivatives, such as hydrogenation of ketone precursors or reductive amination of cyclopentanone intermediates. For example, use Pd/C or Raney Ni under controlled hydrogen pressure (1–3 atm) to reduce imine intermediates .

- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or crystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

- Characterization : Confirm structure using -NMR (e.g., δ 1.2–1.8 ppm for cyclopentyl CH, δ 3.5–4.0 ppm for hydroxyl and amino protons) and HRMS (calculated for CHNO: 129.1154 [M+H]) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Engineering Controls : Ensure proper ventilation and avoid exposure to sparks or open flames due to potential flammability .

- First Aid : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. How can the stereochemistry of this compound be confirmed?

- Analytical Approach :

- Use chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) to separate enantiomers.

- Compare optical rotation ([α]) with literature values or synthesize derivatives (e.g., Mosher’s esters) for -NMR analysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., -NMR shifts vs. computational predictions) be resolved?

- Troubleshooting Framework :

Verify Sample Purity : Re-run chromatography or use alternative solvents for crystallization .

Cross-Validate with -NMR and 2D-COSY : Assign proton-proton coupling and carbon environments to identify misassignments.

Computational Comparison : Perform DFT calculations (e.g., B3LYP/6-31G**) to simulate NMR spectra and compare with experimental data .

Q. What strategies optimize stereoselective synthesis of this compound?

- Stereochemical Control :

- Chiral Catalysts : Use (R)-BINAP-modified palladium catalysts for asymmetric hydrogenation of enamine precursors .

- Dynamic Resolution : Employ enzymes (e.g., lipases) in kinetic resolutions to isolate desired enantiomers .

Q. How does the methyl group at C4 influence the compound’s reactivity in ring-opening reactions?

- Mechanistic Insight :

- The C4 methyl group introduces steric hindrance, slowing nucleophilic attack at C1.

- Experimental Design : Compare reaction rates with des-methyl analogs under identical conditions (e.g., HCl-mediated ring-opening in THF at 25°C). Monitor via -NMR for kinetic analysis .

Application-Oriented Questions

Q. What role does this compound serve in medicinal chemistry?

- Functional Utility :

- Acts as a precursor for β-amino alcohol motifs in kinase inhibitors or GPCR-targeting compounds.

- Case Study : Modify the hydroxyl group via Mitsunobu reaction (e.g., with phthalimide) to generate protected intermediates for drug discovery .

Q. How can stability studies be designed to assess degradation pathways of this compound?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.